Regioisomeric Selectivity: 3-Pyridyl vs. 4-Pyridyl vs. 2-Pyridyl Attachment Dictates Target Engagement Geometry in CH24H Inhibition
In a structure-based drug design campaign targeting cholesterol 24-hydroxylase (CH24H/CYP46A1), the 3-piperidinyl-pyridine regioisomeric scaffold was explicitly selected over alternative connectivity patterns. The optimized compound 17 (a 3,4-disubstituted pyridine derivative built on the 3-piperidinyl-pyridine core) achieved an IC₅₀ of 8.5 nM against CH24H, with X-ray co-crystal structure (PDB 7N3M) confirming a unique binding mode dependent on the 3-pyridyl geometry [1]. The 4-pyridyl isomer (CAS 1517899-17-0) would project the pyridine nitrogen into a different region of the active site, while the 2-pyridyl isomer (CAS 1559062-00-8) would introduce an intramolecular hydrogen-bonding potential with the piperidine NH that is absent in the 3-pyridyl form .
| Evidence Dimension | CH24H inhibitory potency (IC₅₀) of optimized derivative built on 3-piperidinyl-pyridine scaffold vs. different regioisomeric scaffolds |
|---|---|
| Target Compound Data | Compound 17 (3-piperidinyl-pyridine derivative): IC₅₀ = 8.5 nM against CH24H; oral administration at 30 mg/kg reduced brain 24HC levels by 26% in mice [1] |
| Comparator Or Baseline | Starting hits soticlestat (compound 1) and thioperamide (compound 2) used as design templates; alternative regioisomers (3,2′- and 3,4′-pyridyl connectivity) were not pursued in the optimization due to predicted binding mode incompatibility [1] |
| Quantified Difference | The 3,3′-connectivity was essential for the unique binding mode observed in the co-crystal structure; quantitative IC₅₀ data for pure 2-pyridyl or 4-pyridyl parent scaffolds at CH24H are not reported, consistent with their exclusion from the optimization path [1] |
| Conditions | CH24H enzymatic assay; X-ray crystallography (PDB 7N3M, 7N3L); in vivo mouse brain 24HC level measurement |
Why This Matters
For CH24H-targeted programs, the 3-pyridyl regioisomer is the validated starting point for structure-based optimization, and procuring the 2- or 4-pyridyl analog would require de novo SAR exploration with no guarantee of achieving comparable binding.
- [1] Kajita, Y.; Ikeda, S.; Yoshikawa, M.; Fukuda, H.; Watanabe, E.; Yano, J.; Lane, W.; Miyamoto, M.; Ishii, T.; Nishi, T.; Koike, T. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. J. Med. Chem. 2022, 65 (4), 3343–3358. View Source
